molecular formula C12H17Cl2N3O4 B8140163 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride

Cat. No. B8140163
M. Wt: 338.18 g/mol
InChI Key: QUBORVHMMQBNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3O4 and its molecular weight is 338.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride involves the reaction of 4-nitrophthalic acid with 4-methylpiperazine in the presence of a coupling agent, followed by reduction of the nitro group to an amino group and subsequent acidification to form the final product as a dihydrochloride salt.

Starting Materials
4-nitrophthalic acid, 4-methylpiperazine, coupling agent, reducing agent, acid

Reaction
1. Dissolve 4-nitrophthalic acid and 4-methylpiperazine in a suitable solvent, 2. Add a coupling agent such as EDC or DCC to the reaction mixture and stir for several hours at room temperature, 3. Filter the resulting precipitate and wash with a suitable solvent, 4. Reduce the nitro group to an amino group using a reducing agent such as SnCl2 or Fe powder in the presence of a suitable solvent and acid catalyst, 5. Acidify the reaction mixture to form the final product as a dihydrochloride salt, 6. Isolate and purify the product by recrystallization or chromatography

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4.2ClH/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19;;/h2-3,8H,4-7H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBORVHMMQBNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid;dihydrochloride

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